Adrenomedullin (AM) is a 52-amino-acid peptide hormone first isolated from human pheochromocytoma tissue. It belongs to the calcitonin gene-related peptide superfamily and is characterized by a unique disulfide bond and an amidated C-terminus. Adrenomedullin plays a crucial role in various physiological processes, including vasodilation, regulation of blood pressure, and modulation of inflammatory responses. Its receptors are primarily members of the class B G protein-coupled receptor family, specifically the adrenomedullin 1 receptor, which interacts with receptor activity-modifying proteins to mediate its effects .
Adrenomedullin is produced in various tissues, including the adrenal gland, heart, lungs, and vascular endothelium. It is classified as a peptide hormone due to its hormonal functions and structural characteristics. The biological activities of adrenomedullin are mediated through its binding to specific receptors, which include the calcitonin receptor-like receptor and receptor activity-modifying protein 2 .
The synthesis of adrenomedullin (1-52), human TFA, typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin support. Subsequent amino acids are added sequentially using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Adrenomedullin consists of 52 amino acids arranged in a specific sequence that forms a distinct three-dimensional structure. The presence of a disulfide bridge between two cysteine residues contributes to its stability and biological activity.
The structural integrity of adrenomedullin is crucial for its interaction with receptors and subsequent signaling pathways .
Adrenomedullin undergoes various biochemical reactions within the body, primarily involving its interaction with specific receptors. Upon binding to the adrenomedullin 1 receptor, it activates intracellular signaling cascades that lead to physiological responses such as vasodilation.
Adrenomedullin exerts its effects primarily through the activation of G protein-coupled receptors. Upon binding to the adrenomedullin 1 receptor:
Studies have shown that modifications such as lipidation can enhance the stability of adrenomedullin in biological systems .
Adrenomedullin has several scientific applications:
Adrenomedullin (AM) was first isolated in 1993 from human pheochromocytoma tissue—a tumor of the adrenal medulla—through its ability to stimulate cyclic AMP production in rat platelets [1] [6]. This 52-amino acid peptide features a distinctive ring structure formed by an intramolecular disulfide bond between cysteine residues at positions 16 and 21, and a C-terminal tyrosine amidation (-CONH₂), both critical for its biological activity [6] [10]. The human ADM gene, located on chromosome 11p15.4, encodes a 185-amino acid preprohormone that undergoes proteolytic cleavage to generate the mature AM (1-52) and a second bioactive fragment, proadrenomedullin N-terminal 20 peptide (PAMP) [1] [4]. Circulating AM exists in two forms: the inactive glycine-extended intermediate (AM-Gly, 85% of total) and the active amidated form (AM (1-52), 15%), with a plasma half-life of 22 minutes [6] [7]. The trifluoroacetate (TFA) salt form is commonly used in research to enhance peptide solubility and stability.
Table 1: Structural Features of Human Adrenomedullin (1-52)
Characteristic | Detail |
---|---|
Amino Acid Sequence | NRVQKLYHENRSPSPQQTGLAADFINSYRGLCNSFRSYRRQSMKKYPNTVGSKCFGTCVQFKLKCEYQ** |
Molecular Weight | 6.0 kDa (approx.) |
Key Domains | Disulfide bond (Cys¹⁶–Cys²¹), C-terminal amidation (Tyr⁵²) |
Precursor | Preproadrenomedullin (185 aa) |
Circulating Forms | AM-Gly (inactive, 85%), AM (1-52) (active, 15%) |
Plasma Half-Life | 22 minutes |
AM exerts potent vasodilatory effects via dual mechanisms: endothelium-dependent (via nitric oxide synthase activation) and endothelium-independent (direct cAMP elevation in vascular smooth muscle cells) pathways [1] [3]. Binding to its receptors—AM₁ (CLR/RAMP2) and AM₂ (CLR/RAMP3)—activates Gαs-coupled signaling, increasing intracellular cAMP and nitric oxide (NO) production, which reduces vascular tone and systemic blood pressure [1] [8].
In angiogenesis, AM is a hypoxia-responsive factor that upregulates vascular endothelial growth factor (VEGF) and promotes endothelial cell proliferation, migration, and capillary tube formation [4] [5]. Hypoxia-inducible factor-1α (HIF-1α) directly transactivates the ADM promoter, creating a feed-forward loop that drives neovascularization in ischemic tissues and tumors [4] [6].
Cardiovascular regulation by AM includes:
Table 2: Signaling Pathways and Biological Functions of AM
Biological Process | Key Mechanisms | Receptors Involved |
---|---|---|
Vasodilation | cAMP ↑, NO ↑, Ca²⁺ ↓ | AM₁, AM₂ |
Angiogenesis | VEGF ↑, HIF-1α stabilization, ERK/MAPK activation | AM₁ (dominant) |
Cardioprotection | Akt phosphorylation, Bcl-2 ↑, oxidative stress ↓ | AM₁ |
Fluid Balance | Aldosterone ↓, renal Na⁺ excretion ↑ | AM₂ |
Hypertension: Elevated plasma AM levels correlate with aging, obesity, and essential hypertension. In normotensive subjects, high AM predicts future hypertension development (27.8% incidence vs. 11.5% in low-AM groups), likely reflecting compensatory vasodilation against rising vascular resistance [9] [10]. AM knockout mice exhibit hypertension and vascular abnormalities, confirming its protective role [1] [6].
Tumor Progression: AM is overexpressed in cancers (breast, lung, colorectal) and correlates with advanced stage and poor prognosis [2] [5]. Mechanisms include:
Endocrine Dysfunction:
Table 3: Pathophysiological Roles of AM in Human Diseases
Condition | AM Alteration | Clinical Correlation | Key Mechanisms |
---|---|---|---|
Hypertension | Plasma ↑ 2–3 fold | Predictor of onset (P<0.01) [9] | Compensatory vasodilation failure |
Heart Failure | Plasma ↑ 3–5 fold | Correlates with NYHA class [1] | Cardioprotective counter-regulation |
Solid Tumors | Tissue overexpression | Poor prognosis, advanced stage [5] | Angiogenesis, anti-apoptosis |
Sepsis | Plasma ↑ 5–10 fold | Mortality predictor [1] [7] | Endothelial permeability, inflammation |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: